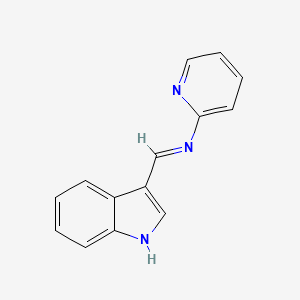
3-(N-2-Pyridylformimidoyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[N-(2-Pyridyl)formimidoyl]-1H-indole is a heterocyclic compound that contains both an indole and a pyridine moiety
Méthodes De Préparation
The synthesis of 3-[N-(2-Pyridyl)formimidoyl]-1H-indole typically involves the reaction of formamidines with aromatic amines in the presence of an acid catalyst. One common method starts with ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, which reacts with aromatic amines to form N-aryl-N’-(2-amino-1,2-dicyanovinyl)formamidines. These intermediates can then be treated with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene to yield the desired formimidoyl-indole derivatives .
Analyse Des Réactions Chimiques
3-[N-(2-Pyridyl)formimidoyl]-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole and pyridine rings. Reagents such as halogens and alkylating agents can be used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .
Applications De Recherche Scientifique
3-[N-(2-Pyridyl)formimidoyl]-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3-[N-(2-Pyridyl)formimidoyl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The indole and pyridine moieties allow it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
3-[N-(2-Pyridyl)formimidoyl]-1H-indole can be compared to other similar compounds such as:
3-[N-(2-Naphthyl)formimidoyl]pyridine: This compound also contains a formimidoyl group but has a naphthyl moiety instead of an indole ring.
Indole derivatives: Various indole derivatives possess different substituents on the indole ring, leading to diverse biological activities and applications.
The uniqueness of 3-[N-(2-Pyridyl)formimidoyl]-1H-indole lies in its combination of the indole and pyridine moieties, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
22404-53-1 |
|---|---|
Formule moléculaire |
C14H11N3 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
(E)-1-(1H-indol-3-yl)-N-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C14H11N3/c1-2-6-13-12(5-1)11(9-16-13)10-17-14-7-3-4-8-15-14/h1-10,16H/b17-10+ |
Clé InChI |
NCWHBIJGCGEJHX-LICLKQGHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=N/C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















